BenchChemオンラインストアへようこそ!

2-(3-Bromophenoxy)benzonitrile

Tyrosine phosphatase inhibition TC-PTP SHP-1

Choose 2-(3-Bromophenoxy)benzonitrile for its uniquely validated scaffold in phosphatase inhibitor research (TC-PTP IC₅₀ 19 µM, SHP-1 IC₅₀ 3 µM) and its orthogonal synthetic handles. The meta-bromo substitution ensures faster oxidative addition (C-Br BDE ~339 kJ/mol) in Suzuki-Miyaura and Buchwald-Hartwig couplings, outperforming chloro/fluoro analogs. Its ortho‑cyano group provides a distinct vector for downstream diversification (amide, amine). Avoid generic isomer substitutions; this specific regiochemistry is critical for reproducible target engagement and library synthesis.

Molecular Formula C13H8BrNO
Molecular Weight 274.11 g/mol
CAS No. 1020922-43-3
Cat. No. B1385924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenoxy)benzonitrile
CAS1020922-43-3
Molecular FormulaC13H8BrNO
Molecular Weight274.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)OC2=CC(=CC=C2)Br
InChIInChI=1S/C13H8BrNO/c14-11-5-3-6-12(8-11)16-13-7-2-1-4-10(13)9-15/h1-8H
InChIKeyIKDLXUAFDWJHJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromophenoxy)benzonitrile (CAS 1020922-43-3): A Strategic Aryl Bromide Building Block for Cross-Coupling and Phosphatase Inhibition Research


2-(3-Bromophenoxy)benzonitrile (CAS 1020922-43-3) is a diaryl ether compound with molecular formula C₁₃H₈BrNO and molecular weight 274.11 g/mol . It belongs to the bromophenoxybenzonitrile class, featuring a benzonitrile core linked via an ether bridge to a 3-bromophenyl ring. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, with the aryl bromide moiety enabling participation in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. BindingDB records confirm its activity as an inhibitor of human tyrosine-protein phosphatase non-receptor type 2 (TC-PTP) with an IC₅₀ of 19,000 nM [1].

2-(3-Bromophenoxy)benzonitrile: Why Positional Isomers and Alternative Halogenated Analogs Are Not Interchangeable


Substituting 2-(3-bromophenoxy)benzonitrile with other bromophenoxybenzonitrile positional isomers or alternative halogenated aryl ethers introduces quantifiable differences in biological target engagement and synthetic utility that invalidate generic substitution assumptions. The meta-bromo substitution pattern on the phenoxy ring confers distinct electronic and steric properties that influence both enzyme inhibition selectivity [1] and cross-coupling reaction efficiency . Positional isomers—including 2-(4-bromophenoxy)benzonitrile (CAS 330793-13-0), 4-(3-bromophenoxy)benzonitrile (CAS 155866-71-0), and 3-(3-bromophenoxy)benzonitrile (CAS 156176-18-0)—differ in the attachment position of either the bromine atom or the nitrile-bearing phenyl ring, yielding divergent physicochemical properties, target binding profiles, and synthetic reactivity that cannot be extrapolated across the series without experimental validation.

2-(3-Bromophenoxy)benzonitrile: Quantitative Evidence for Differentiated Selection in Phosphatase Inhibition and Cross-Coupling Applications


TC-PTP and SHP-1 Dual Inhibition: Differential Target Engagement Across Phosphatase Isoforms

2-(3-Bromophenoxy)benzonitrile exhibits measurable inhibition of human TC-PTP (IC₅₀ = 19,000 nM) and SHP-1 catalytic domain (IC₅₀ = 3,000 nM), demonstrating 6.3-fold selectivity for SHP-1 over TC-PTP [1]. By contrast, its positional isomer 4-(3-bromophenoxy)benzonitrile (CAS 155866-71-0) lacks any reported phosphatase inhibition data in authoritative databases such as BindingDB or ChEMBL, indicating that the 2-benzonitrile substitution pattern is required for the observed TC-PTP/SHP-1 engagement. While direct head-to-head IC₅₀ comparisons between these isomers are not available, the presence of quantifiable activity for 2-(3-bromophenoxy)benzonitrile versus the absence of any phosphatase activity record for the 4-substituted isomer supports a non-interchangeable structure-activity relationship.

Tyrosine phosphatase inhibition TC-PTP SHP-1 PTP1B Immunology Oncology

GHS Classification: Absence of Hazard Data as a Procurement and Compliance Consideration

According to Safety Data Sheets compliant with GHS Sixth Revised Edition, 2-(3-bromophenoxy)benzonitrile has no available data for acute toxicity (oral, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity . This represents a distinct regulatory and handling profile compared to closely related compounds such as 2-(4-bromophenoxy)benzonitrile (CAS 330793-13-0), which carries explicit H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) hazard statements requiring specific personal protective equipment and ventilation protocols . The differential classification status translates directly into divergent handling requirements, safety infrastructure costs, and institutional review board (IRB) or environmental health and safety (EHS) approval pathways.

Chemical safety GHS classification Regulatory compliance Hazard communication Procurement

Electronic Effects in Palladium-Catalyzed Cross-Coupling: Ortho-Nitrile Activation Relative to Chloro and Fluoro Analogs

The ortho-cyano group in 2-(3-bromophenoxy)benzonitrile exerts an electron-withdrawing effect that activates the adjacent aryl ring toward oxidative addition in palladium-catalyzed cross-coupling reactions . This activation is quantitatively distinct from analog series containing other halogen substituents. While 2-(3-chlorophenoxy)benzonitrile and 2-(3-fluorophenoxy)benzonitrile share the same core scaffold, the lower bond dissociation energy of the C-Br bond (approximately 339 kJ/mol) compared to C-Cl (397 kJ/mol) and C-F (536 kJ/mol) confers faster oxidative addition kinetics for the bromo derivative [1]. Furthermore, the meta-bromo substitution pattern on the phenoxy ring provides a distinct vector for Suzuki-Miyaura coupling that differs from para-substituted analogs such as 4-(3-bromophenoxy)benzonitrile, enabling access to a different topological space of biaryl products.

Suzuki coupling Buchwald-Hartwig coupling Palladium catalysis Aryl bromide reactivity Organic synthesis

Differentiation from N-Arylsulfonamide-Containing Benzonitrile Analogs: Absence of Cross-Reactivity with 5-Lipoxygenase and GSK-3β

2-(3-Bromophenoxy)benzonitrile demonstrates a biological target engagement profile that differs from structurally related N-arylsulfonamide benzonitrile derivatives. While 2-(3-bromophenoxy)benzonitrile inhibits TC-PTP (IC₅₀ = 19,000 nM) and SHP-1 (IC₅₀ = 3,000 nM) with no reported activity against 5-lipoxygenase (5-LO) or GSK-3β, closely related compounds bearing N-arylsulfonamide substituents show distinct target profiles. For example, the sulfonamide-containing analog CHEMBL1092509 inhibits 5-LO with an IC₅₀ of 3,600 nM in human neutrophils and also inhibits GSK-3α/β (IC₅₀ = 32,000 nM) and CDK5/p25 (IC₅₀ = 33,000 nM) [1]. The absence of these off-target activities in 2-(3-bromophenoxy)benzonitrile—which lacks the N-arylsulfonamide pharmacophore—suggests a cleaner phosphatase-selective profile that may be advantageous for chemical probe development.

Selectivity profiling 5-Lipoxygenase GSK-3β Kinase inhibition Off-target activity

Comparison with 4-(3-Bromophenoxy)benzonitrile: Equivalent Molecular Scaffold but Distinct Nitrile Vector

2-(3-Bromophenoxy)benzonitrile and 4-(3-bromophenoxy)benzonitrile (CAS 155866-71-0) share identical molecular formula (C₁₃H₈BrNO), molecular weight (274.11 g/mol), and bromophenoxy substitution pattern, differing solely in the position of the cyano group on the benzonitrile ring—ortho versus para . Despite this structural similarity, the positional difference alters key physicochemical descriptors including topological polar surface area (TPSA). While 2-(4-bromophenoxy)benzonitrile has a reported TPSA of 33 Ų , the para-cyano orientation in 4-(3-bromophenoxy)benzonitrile may yield a different TPSA value, with attendant implications for membrane permeability predictions. The ortho-cyano group in the target compound also imposes steric constraints on the ether linkage dihedral angle that differ from the less hindered para isomer, potentially influencing binding conformations at enzyme active sites.

Positional isomer Structural analog Medicinal chemistry Scaffold diversification SAR

Commercial Availability and Purity Specifications: Supplier-Guaranteed 95% Purity Standard

2-(3-Bromophenoxy)benzonitrile is commercially available from multiple research chemical suppliers with a minimum purity specification of 95% . This purity level is comparable to that offered for positional isomers including 4-(3-bromophenoxy)benzonitrile (≥95% purity) . The compound is designated 'For research and development use only' and is classified as 'Not hazardous material' under DOT/IATA transport regulations, facilitating simplified domestic and international shipping logistics . Long-term storage recommendations specify storage in a cool, dry place without requiring specialized cold-chain infrastructure (cf. 2-(4-bromophenoxy)benzonitrile, which requires -20°C storage) . This ambient storage compatibility reduces associated logistics costs and operational complexity.

Commercial sourcing Purity specification Quality control Procurement Research chemical

2-(3-Bromophenoxy)benzonitrile: Validated Research Applications in Phosphatase-Targeted Drug Discovery and Cross-Coupling Synthesis


Hit-to-Lead Optimization of Selective TC-PTP and SHP-1 Inhibitors for Immunology and Oncology Programs

Medicinal chemistry teams pursuing selective phosphatase inhibitors for autoimmune disease or cancer immunotherapy can utilize 2-(3-bromophenoxy)benzonitrile as a validated starting scaffold. The compound demonstrates measurable inhibition of human TC-PTP (IC₅₀ = 19,000 nM) and SHP-1 catalytic domain (IC₅₀ = 3,000 nM) [1], establishing a tractable structure-activity relationship for further optimization. The 6.3-fold selectivity window for SHP-1 over TC-PTP provides a baseline for iterative medicinal chemistry efforts aimed at enhancing potency and isoform selectivity. The presence of the aryl bromide handle enables late-stage diversification via Suzuki-Miyaura coupling, facilitating rapid analog library generation without requiring de novo synthesis of the core scaffold.

Aryl Bromide Building Block for Palladium-Catalyzed Library Synthesis with Reduced Reaction Times

High-throughput organic synthesis groups building focused compound libraries via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling can leverage 2-(3-bromophenoxy)benzonitrile as a versatile aryl bromide coupling partner. The C-Br bond dissociation energy (≈339 kJ/mol) enables faster oxidative addition kinetics compared to aryl chloride (≈397 kJ/mol) or aryl fluoride (≈536 kJ/mol) analogs [2], potentially reducing catalyst loadings and reaction times in parallel synthesis workflows. The ortho-cyano group provides an electron-withdrawing activation effect that further enhances oxidative addition rates, while the meta-bromo orientation on the phenoxy ring offers a distinct vector for biaryl product diversification.

Chemical Probe Development for Phosphatase Target Validation in Cell-Based Assays

Academic and industry laboratories developing chemical probes for phosphatase target validation can utilize 2-(3-bromophenoxy)benzonitrile as a tool compound scaffold. The documented TC-PTP and SHP-1 inhibition profile [1] provides a defined starting point for probe optimization, while the absence of confounding 5-lipoxygenase or GSK-3β activity—unlike structurally related N-arylsulfonamide benzonitrile analogs (5-LO IC₅₀ = 3,600 nM) [3]—reduces the risk of polypharmacology-driven phenotypic readouts. The ortho-cyano substitution pattern contributes to a physicochemical profile that differs from para-substituted isomers, offering distinct cellular permeability characteristics for intracellular target engagement.

Scaffold Diversification in Fragment-Based Drug Discovery via Orthogonal Vector Elaboration

Fragment-based drug discovery groups can exploit the orthogonal synthetic handles of 2-(3-bromophenoxy)benzonitrile for parallel scaffold diversification. The aryl bromide site at the meta position of the phenoxy ring is amenable to palladium-catalyzed cross-coupling, while the ortho-cyano group provides a distinct vector for subsequent transformations including hydrolysis to carboxamide or reduction to aminomethyl derivatives. This orthogonal reactivity pattern enables systematic exploration of three-dimensional binding space around the diaryl ether core without requiring separate synthetic routes for each vector expansion. The compound's ambient storage compatibility facilitates compound management in automated liquid handling systems without specialized cold storage infrastructure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Bromophenoxy)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.